molecular formula C20H24N6O3 B2577121 3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(4-acetamidophenyl)propanamide CAS No. 946234-71-5

3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(4-acetamidophenyl)propanamide

Cat. No.: B2577121
CAS No.: 946234-71-5
M. Wt: 396.451
InChI Key: QKJDXWPYPZWDPG-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidinone class, characterized by a bicyclic heteroaromatic core with a tert-butyl group at the N1 position and a 4-acetamidophenyl-substituted propanamide side chain. The acetamido group at the para position of the phenyl ring may enhance solubility or target binding compared to simpler aryl substituents .

Properties

IUPAC Name

N-(4-acetamidophenyl)-3-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O3/c1-13(27)23-14-5-7-15(8-6-14)24-17(28)9-10-25-12-21-18-16(19(25)29)11-22-26(18)20(2,3)4/h5-8,11-12H,9-10H2,1-4H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKJDXWPYPZWDPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CCN2C=NC3=C(C2=O)C=NN3C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(4-acetamidophenyl)propanamide typically involves multiple steps. One common synthetic route starts with the preparation of the pyrazolo[3,4-d]pyrimidine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The tert-butyl group is introduced via alkylation reactions, while the acetamidophenyl moiety is incorporated through amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, scale-up processes are employed to ensure that the compound can be produced in large quantities while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions

3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(4-acetamidophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a variety of functionalized compounds.

Scientific Research Applications

3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(4-acetamidophenyl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(4-acetamidophenyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Key Observations :

  • The 4-acetamidophenyl substituent in the target compound likely improves aqueous solubility and target affinity compared to the 4-methyl or 4-ethoxy variants due to hydrogen-bonding interactions .
  • The propanamide linker (vs. shorter acetamide in BI81544) may influence conformational flexibility and binding kinetics .
  • Replacement of the tert-butyl group with a methyl group (as in ’s furan derivative) reduces steric bulk but may compromise metabolic stability .

Pharmacophoric and Functional Comparisons

  • Pyridazine Derivatives (): Compounds like (3S)-3-tert-butyl-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-2-methyl-6-oxo-3H-pyridazine-5-carboxamide share the tert-butyl and oxo motifs but replace the pyrazolo[3,4-d]pyrimidinone core with a pyridazine ring.
  • Urea-Linked Analogues (): The urea moiety in 1-[(furan-2-yl)methyl]-3-(2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetyl)urea introduces additional hydrogen-bond donors, which could enhance interactions with ATP-binding pockets but reduce cell permeability .

Research Implications and Gaps

While the target compound’s structural features suggest optimization for kinase inhibition or nucleotide mimicry, direct biological data are lacking. Comparative studies with BI81544 () and methyl/ethoxy variants () could clarify the impact of substituents on potency and pharmacokinetics. Further exploration of the acetamido group’s role in target engagement, as seen in kinase inhibitors like imatinib, is warranted .

Biological Activity

3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(4-acetamidophenyl)propanamide is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are noted for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this specific compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique molecular structure that includes a pyrazolo-pyrimidine core with various functional groups:

  • Molecular Formula: C18H21N5O2
  • Molecular Weight: 341.40 g/mol
  • Key Functional Groups:
    • Pyrazolo[3,4-d]pyrimidine moiety
    • Acetamidophenyl group
    • Propanamide side chain

This structural arrangement contributes to its potential biological activity by influencing its interaction with various biological targets.

Mechanisms of Biological Activity

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit a range of biological activities, including:

  • Antitumor Activity:
    • Pyrazolo derivatives have been studied for their ability to inhibit cancer cell proliferation. For instance, compounds similar to the target molecule have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
  • Anti-inflammatory Effects:
    • These compounds may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory responses.
  • Antimicrobial Properties:
    • Some derivatives have shown effectiveness against bacterial strains by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Case Study 1: Antitumor Activity

A study investigating the antitumor effects of pyrazolo[3,4-d]pyrimidine derivatives found that the compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7) at concentrations as low as 10 µM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, evidenced by increased levels of cytochrome c in the cytosol and activation of caspase-3 .

Case Study 2: Anti-inflammatory Effects

In another study focused on inflammatory diseases, the compound demonstrated a dose-dependent inhibition of nitric oxide production in RAW264.7 macrophages stimulated with lipopolysaccharide (LPS). At concentrations of 25 µM and above, significant reductions in nitric oxide levels were recorded, indicating its potential as an anti-inflammatory agent .

Comparative Analysis

Compound NameBiological ActivityMechanism
3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(4-acetamidophenyl)propanamideAntitumor, Anti-inflammatoryInduction of apoptosis; inhibition of NO production
Similar Pyrazolo DerivativeAntimicrobialDisruption of cell wall synthesis

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